molecular formula C9H16N2O B2848328 6-Methyl-1,2-diazaspiro[4.5]decan-3-one CAS No. 1989672-84-5

6-Methyl-1,2-diazaspiro[4.5]decan-3-one

Cat. No.: B2848328
CAS No.: 1989672-84-5
M. Wt: 168.24
InChI Key: WPYDONLBANTSPV-UHFFFAOYSA-N
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Description

6-Methyl-1,2-diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazacycloalkane and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2-diazaspiro[4.5]decan-3-one typically involves the condensation of appropriate amines with ketones under controlled conditions. One common method includes the reaction of N-benzylpiperidone with methylamine and thioglycolic acid in toluene under reflux, using a Dean-Stark apparatus to remove water . This method ensures the formation of the spirocyclic structure with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-Methyl-1,2-diazaspiro[4.5]decan-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride

Uniqueness

6-Methyl-1,2-diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-1,2-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-4-2-3-5-9(7)6-8(12)10-11-9/h7,11H,2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYDONLBANTSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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